

Application Note: Using TDSF as a Covalent Probe in Chemical Biology

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Compound of Interest

Compound Name: Toluene-2,4-disulfonyl fluoride

CAS No.: 453-55-4

Cat. No.: B6336441

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Executive Summary

TDSF (represented here as a Target-Directed Sulfonyl Fluoride probe) serves as a privileged electrophilic scout for chemoproteomic profiling. Unlike traditional cysteine-targeting warheads (e.g., acrylamides, chloroacetamides), TDSF utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently modify a broader range of nucleophiles—primarily Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)—in a context-dependent manner. This "context-dependent" reactivity allows TDSF to capture catalytic or functional residues that are often "undruggable" by other means.

Key Advantages

- **Tunable Reactivity:** Sulfonyl fluorides are relatively stable in aqueous buffer and plasma, reacting only when the fluoride is activated by the local protein environment (e.g., hydrogen bonding networks or proximity to a basic residue).
- **Broad Residue Scope:** Targets non-cysteine nucleophiles, expanding the ligadable proteome.
- **Bio-orthogonality:** The S-F bond is stable to reduction and oxidation, unlike disulfides or thioethers.

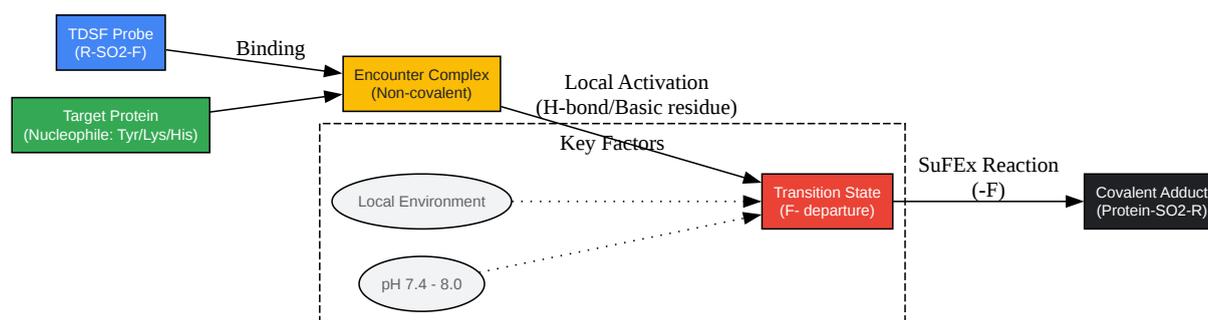
Mechanism of Action: SuFEx Chemistry

The core mechanism of TDSF involves the nucleophilic attack of an amino acid side chain on the sulfur(VI) center, displacing the fluoride ion. This reaction is often assisted by a "proton shuttle" or local electrostatic environment that activates the latent electrophile.

Reaction Scheme

(Where Nu = O [Tyr, Ser], N [Lys, His])

Pathway Diagram (Graphviz)



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Caption: Mechanism of TDSF-mediated covalent modification via Sulfur(VI) Fluoride Exchange (SuFEx).

Experimental Protocols

Probe Preparation

Reagents:

- TDSF Probe (Solid stock)
- DMSO (Anhydrous)
- PBS (Phosphate Buffered Saline, pH 7.4)

Protocol:

- **Stock Solution:** Dissolve TDSF in anhydrous DMSO to a concentration of 10–50 mM. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis (though SFs are relatively stable).
- **Working Solution:** Dilute the stock into the reaction buffer immediately prior to use. Ensure the final DMSO concentration in the assay is <1-2% to avoid protein denaturation.

In Vitro Protein Labeling (Gel-Based)

This protocol validates probe binding to a recombinant protein or lysate using a fluorescent analog or click chemistry.

Materials:

- Protein Lysate (1 mg/mL in PBS)
- TDSF Probe (Alkyne-tagged if using click chemistry, or Fluorescent-tagged)
- Click Reagents (if applicable): TAMRA-Azide, TCEP, TBTA, CuSO₄.
- SDS-PAGE loading buffer (reducing).

Step-by-Step:

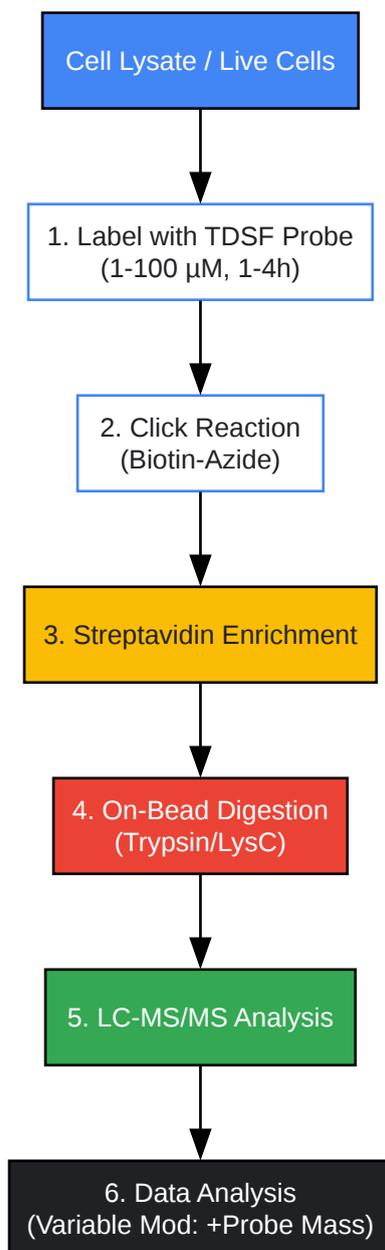
- **Incubation:** Add TDSF (final conc. 1–100 μM) to the proteome lysate (50 μL, 1 mg/mL).
 - **Control:** Prepare a vehicle control (DMSO only) and a competitive control (excess free ligand if available).
- **Reaction:** Incubate at 37°C for 1 hour (or room temperature for 2-4 hours).
 - **Note:** Sulfonyl fluorides have slower kinetics than acrylamides; longer incubation may be required.
- **Click Chemistry (Optional):** If the probe has an alkyne handle:

- Add: 1 μ L TAMRA-Azide (100 μ M stock), 1 μ L TCEP (50 mM), 1 μ L TBTA (1.7 mM), 1 μ L CuSO₄ (50 mM).
- Incubate for 1 hour at RT in the dark.
- Quenching: Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
- Analysis: Resolve on SDS-PAGE and visualize via in-gel fluorescence scanning.

Mass Spectrometry (Chemoproteomics)

For identifying the specific residue modified by TDSF.

Workflow Diagram (Graphviz)



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Caption: Chemoproteomic workflow for identifying TDSF targets.

Protocol:

- Labeling: Treat cells or lysate with TDSF (10–50 μM) for 2 hours.
- Lysis/Click: Lyse cells (if live labeling). Perform CuAAC click reaction with Biotin-Azide.

- **Enrichment:** Incubate with Streptavidin-agarose beads for 1-2 hours. Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.
- **Digestion:** Reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin overnight on-bead.
- **Elution & MS:** Desalt peptides (C18 stage tip) and analyze via LC-MS/MS.
- **Data Search:** Search spectra allowing for a variable modification on Tyr, Lys, His, Ser corresponding to the mass of the probe adduct.

Data Presentation & Analysis

Table 1: Troubleshooting Common Issues

Issue	Possible Cause	Solution
No Labeling Observed	Probe hydrolysis or low reactivity	Check probe integrity by LC-MS. Increase concentration or incubation time (up to 24h).
High Background	Non-specific hydrophobic binding	Increase wash stringency (e.g., wash with MeOH/CHCl ₃ precipitation before click).
Precipitation	Low solubility of TDSF	Lower final probe concentration; ensure DMSO < 1%.
Incomplete Click	Copper oxidation or chelation	Use fresh TCEP/CuSO ₄ . Use a chelating ligand like THPTA or TBTA.

References

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- Enamine. (2025). "Sulfonyl Fluorides in Covalent Probe Discovery." Enamine Product Guide. [Link](#)

Note: If "TDSF" refers to a specific proprietary molecule not listed in standard databases, please verify the exact chemical structure. If referring to the reagent TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate), note that it is a fluoride source used to activate silyl-ethers, not a probe itself.

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